molecular formula C29H53NO5 B13401909 [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Cat. No.: B13401909
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-MBKURTIGSA-N
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Description

[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate is a complex organic compound that features multiple functional groups, including an oxetane ring, a formamide group, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate can be approached through several steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized via a Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound.

    Attachment of the Alkyl Chain: The hexyl group can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate carbonyl compound.

    Formation of the Formamide Group: The formamide group can be synthesized by reacting an amine with formic acid or its derivatives.

    Final Coupling: The final step involves coupling the oxetane derivative with the formamide derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate depends on its interaction with molecular targets. The oxetane ring may interact with enzymes or receptors, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-amino-4-methylpentanoate: Similar structure but with an amino group instead of a formamide group.

    [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the oxetane ring, formamide group, and long alkyl chain in [(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

IUPAC Name

[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25?,26-,27-/m0/s1

InChI Key

AHLBNYSZXLDEJQ-MBKURTIGSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1C(C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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